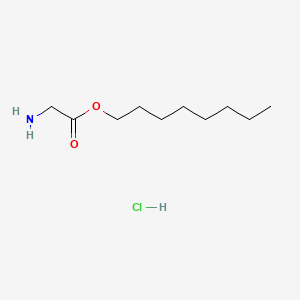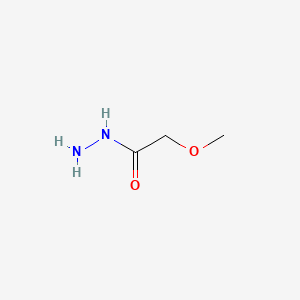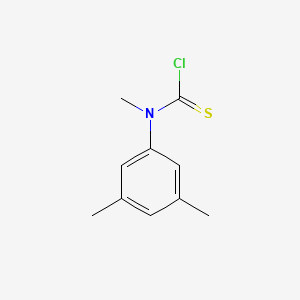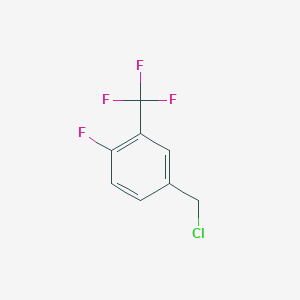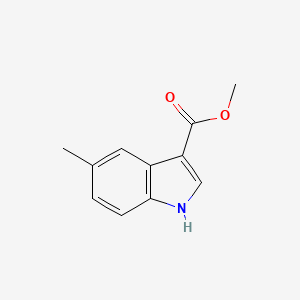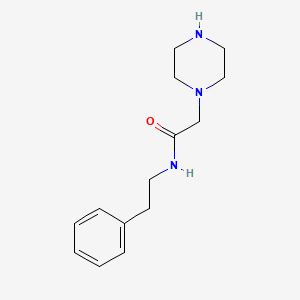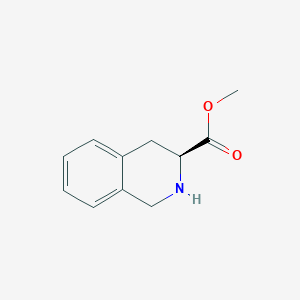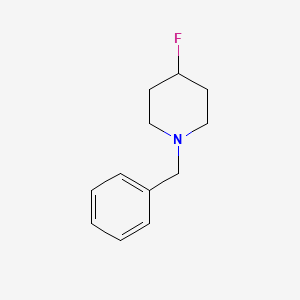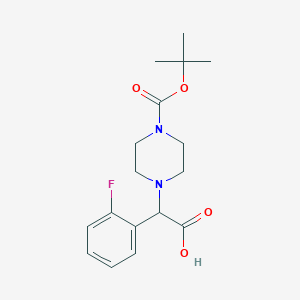
1,2,4,5-テトラフルオロ-3-メトキシ-6-(トリフルオロメチル)ベンゼン
説明
1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3F7O and its molecular weight is 248.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
質量分析研究
この化合物は、サンプル中の分子を識別および定量するために使用される技術である質量分析法を用いて研究されてきました . これらの研究から得られたデータは、さまざまな条件下での化合物の挙動を理解するために使用でき、分析化学や環境科学などの分野で役立ちます .
誘導体化試薬
“1,2,4,5-テトラフルオロ-3-メトキシ-6-(トリフルオロメチル)ベンゼン”と同様の化合物、「2,3,5,6-テトラフルオロ-4-(トリフルオロメチル)ベンジルブロミド」は、誘導体化試薬として使用されてきました . これらの試薬は、他の化合物を修飾して検出性を向上させたり、物理的特性を改善したりするために使用されます。 これは、 “1,2,4,5-テトラフルオロ-3-メトキシ-6-(トリフルオロメチル)ベンゼン”が同様の方法で使用できる可能性を示唆しています .
他の化合物の合成
類似の構造を持つ化合物は、他の化合物の合成における出発物質として使用されてきました . たとえば、「1,3,5-トリス(トリフルオロメチル)ベンゼン」は、「2,4,6-トリス(トリフルオロメチル)安息香酸」とそのリチウム誘導体の合成に使用されてきました . これは、 “1,2,4,5-テトラフルオロ-3-メトキシ-6-(トリフルオロメチル)ベンゼン”が同様の方法で使用できる可能性を示唆しています .
アリールトリフルオロメチルエーテルの研究
“(トリフルオロメトキシ)ベンゼン”はアリールトリフルオロメチルエーテルであり、その気相におけるコンフォメーションは電子回折法と分光法によって研究されてきました . 構造的類似性から、 “1,2,4,5-テトラフルオロ-3-メトキシ-6-(トリフルオロメチル)ベンゼン”を同様の研究に使用できる可能性があります .
作用機序
Target of Action
The targets of a compound like “1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene” could be various enzymes, receptors, or other proteins within a cell. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its target through various types of chemical bonds, such as covalent bonds, ionic bonds, or hydrogen bonds. The specific mode of action would depend on the nature of the target and the compound .
Biochemical Pathways
The compound could affect various biochemical pathways, depending on its target. For example, it might inhibit an enzyme that is crucial for a particular metabolic pathway, thereby affecting the overall functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its absorption might be influenced by its solubility in water or lipids, its distribution might be affected by its size and charge, and its metabolism and excretion would depend on how it is processed by the body’s enzymatic systems .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a key enzyme, it might lead to a decrease in the production of a particular metabolite .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound might be more effective at a particular pH, or its action might be enhanced or inhibited by the presence of other compounds .
特性
IUPAC Name |
1,2,4,5-tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c1-16-7-5(11)3(9)2(8(13,14)15)4(10)6(7)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAURIRLQJRFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382144 | |
| Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20867-94-1 | |
| Record name | 1,2,4,5-Tetrafluoro-3-methoxy-6-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


